molecular formula C11H8FNO3 B1343343 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1736-18-1

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1343343
CAS No.: 1736-18-1
M. Wt: 221.18 g/mol
InChI Key: BOTWBGBHYPTPRX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the isoxazole ring are key structural features that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the fluorophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWBGBHYPTPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634250
Record name 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-18-1
Record name 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 25, by using methanol (60 mL), methyl-3-(3-fluorophenyl)-5-methylisoxazol-4-carboxylate (6.0 g, 25.51 mmol) and 3% sodium hydroxide aqueous solution (60 mL), a white solid required compound (5.21 g, 23.44 mmol, 92%) was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
92%

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